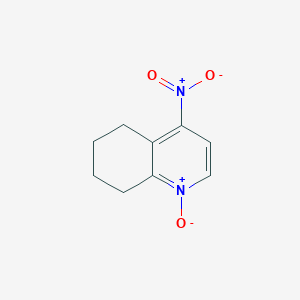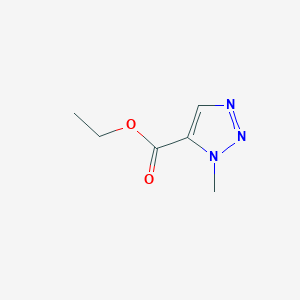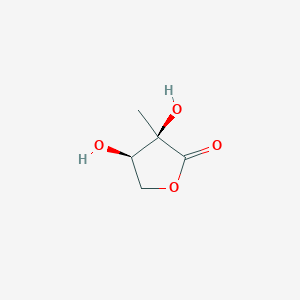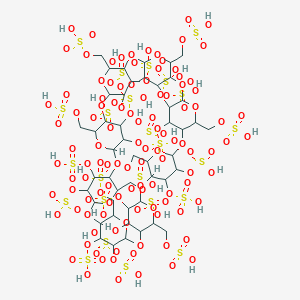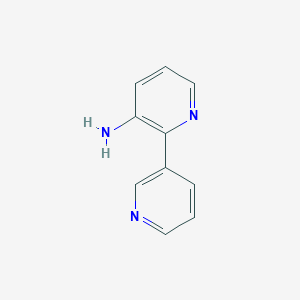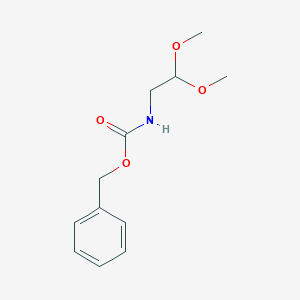
苄基 (2,2-二甲氧基乙基)氨基甲酸酯
概述
描述
Benzyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C12H17NO4 . It has a molecular weight of 239.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Benzyl (2,2-dimethoxyethyl)carbamate involves a reaction of aminoacetaldehyde dimethyl acetal with benzyl chloroformate . The reaction is carried out in toluene at 0°C with sodium hydroxide solution, and the mixture is warmed to room temperature over 4 hours . The yield of this reaction is reported to be 98% .Molecular Structure Analysis
The InChI code for Benzyl (2,2-dimethoxyethyl)carbamate is 1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) . This indicates the presence of a carbamate group attached to a benzyl group, with two methoxy groups attached to the ethyl group of the carbamate .Physical And Chemical Properties Analysis
Benzyl (2,2-dimethoxyethyl)carbamate is a solid or liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
合成和光敏性质
- 苄基 (2,2-二甲氧基乙基)氨基甲酸酯衍生物,例如衍生自光敏苯偶姻的衍生物,使用苯偶姻的混合对硝基苯基碳酸酯合成。这些氨基甲酸酯表现出独特的光敏性质,这与各种化学反应和合成有关 (Papageorgiou 和 Corrie,1997 年)。
有机合成中的催化剂
- 该化合物作为催化剂作用于烯丙基的分子内外氢官能化。它有效地参与形成复杂的有机结构,如哌啶衍生物和乙烯基四氢咔唑 (Zhang 等人,2006 年)。
农业和虫害控制
- 在农业领域,甲苯达唑(甲基-2-苯并咪唑氨基甲酸酯)等衍生物用于控制植物中的真菌病害。这种用途突出了其在开发更有效、毒性更小的农用化学品方面的潜力 (Campos 等人,2015 年)。
抗菌应用
- 某些苄基氨基甲酸酯衍生物对革兰氏阳性菌表现出有效的抗菌活性,为抗生素开发和耐药菌感染的治疗提供了新途径 (Liang 等人,2020 年)。
化学反应中的催化
- 它用于非均相催化,由胺、CO2 和醇一步合成有机氨基甲酸酯。这突出了它在创造更有效和更环保的化学合成工艺中的作用 (Honda 等人,2011 年)。
结构分析和晶体生长
- 对苄基氨基甲酸酯单晶的生长和表征的研究提供了对其结构性质的见解,这对于材料科学中的各种应用非常重要 (Solanki 等人,2015 年)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The hazard statements associated with the compound include H302, which indicates harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
属性
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVZHZJVANCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cbz-amino)acetaldehyde Dimethyl Acetal | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

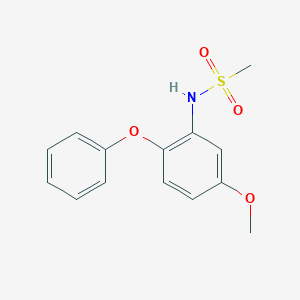
![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)
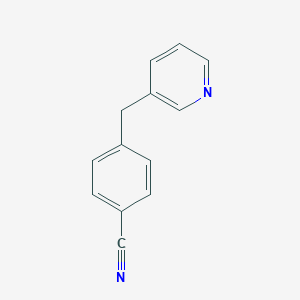
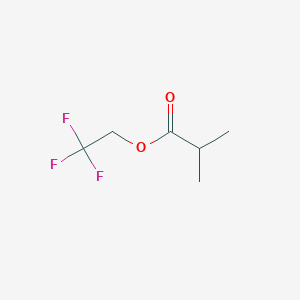
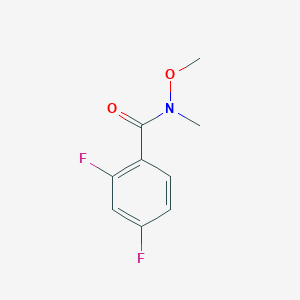
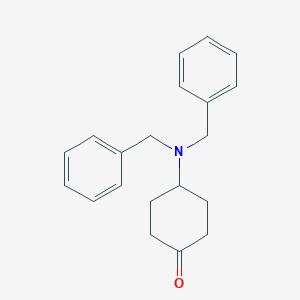
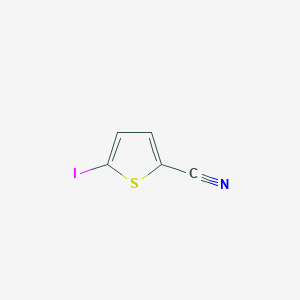
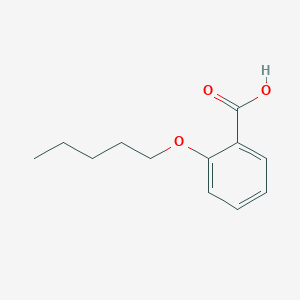
![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
